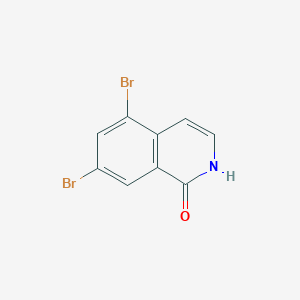

5,7-Dibromo-1,2-dihydroisoquinolin-1-one

描述

5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a brominated derivative of the heterocyclic scaffold 1,2-dihydroisoquinolin-1-one (isocarbostyril). The parent compound features a bicyclic structure with a lactam group at position 1, contributing to its rigidity and electronic properties . The bromine atoms act as σ-donors and π-acceptors, influencing redox behavior and ligand-metal interactions .

属性

分子式 |

C9H5Br2NO |

|---|---|

分子量 |

302.95 g/mol |

IUPAC 名称 |

5,7-dibromo-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |

InChI 键 |

GUXIASDMVXOBML-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br |

产品来源 |

United States |

准备方法

Bromination of 1,2-Dihydroisoquinolin-1-one

The bromination reaction is typically performed under mild conditions to achieve selective dibromination:

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Commonly used solvents include dichloromethane (CH2Cl2), acetonitrile (MeCN), or toluene.

- Catalysts/Additives: Sometimes Brønsted acids like diphenylphosphoric acid are used to catalyze the reaction and improve yields.

- Temperature: Room temperature or slightly elevated temperatures (e.g., 25–50 °C) are employed to balance reaction rate and selectivity.

- Dissolve 1,2-dihydroisoquinolin-1-one in a dry halogenated solvent under inert atmosphere (argon).

- Add brominating agent (Br2 or NBS) slowly to the reaction mixture with stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction if necessary, extract the product with organic solvents, wash, dry, and concentrate.

- Purify the crude product by flash chromatography to isolate pure this compound.

This method ensures selective dibromination at the 5 and 7 positions due to the directing effects of the lactam nitrogen and carbonyl group.

One-Pot Synthesis via Isoquinolinium Salt and Subsequent Bromination

An alternative approach involves a one-pot reaction starting from isoquinolinium salts, which undergo nucleophilic substitution and bromination steps:

- Isoquinolinium salt is reacted with KBr and phenyliodine(III) diacetate in dry dichloroethane under argon.

- Addition of trifluoromethanesulfonic acid (TfOH) and cyclic 1,3-diketones facilitates formation of brominated dihydroisoquinolinones.

- The reaction is heated moderately (around 50 °C) to complete the transformation.

- Workup involves aqueous extraction and purification by chromatography.

This method allows access to brominated isoquinolinone derivatives under mild and controlled conditions, potentially applicable to the synthesis of 5,7-dibromo derivatives.

Optimization and Reaction Conditions Analysis

A comprehensive study on related isoquinolinone derivatives shows the following key factors impacting bromination yields and selectivity:

| Parameter | Observations |

|---|---|

| Brominating agent | NBS provides cleaner reactions than Br2; N-iodosuccinimide (NIS) leads to iodinated byproducts |

| Solvent | Dichloromethane (CH2Cl2) gives highest yields; acetonitrile (MeCN) and toluene are effective |

| Catalyst | Diphenylphosphoric acid (10 mol%) accelerates bromination with improved yield |

| Temperature | Room temperature optimal; elevated temperatures increase side reactions |

| Reaction time | 30–60 minutes typical for completion |

| Base addition | For electron-donating substituents, addition of tertiary amine base (e.g., DBU) assists elimination |

These parameters can be fine-tuned to maximize yield and purity of this compound and related compounds.

Representative Experimental Data for Preparation

Summary Table of Key Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct bromination | 1,2-dihydroisoquinolin-1-one | N-bromosuccinimide (NBS) | Diphenylphosphoric acid (10%) | Dichloromethane | 25 | 90–98 | Selective dibromination at 5,7-positions |

| One-pot synthesis via isoquinolinium salt | Isoquinolinium salt + cyclic 1,3-diketone | KBr + Phenyliodine(III) diacetate | TfOH (catalytic) | Dichloroethane | 50 | Moderate | Mild conditions, multi-step in one pot |

| Bromination with elemental bromine | 1,2-dihydroisoquinolin-1-one | Br2 | None or acid catalyst | Toluene/CH2Cl2 | 25 | Moderate | Less selective, more side products |

化学反应分析

Types of Reactions: 5,7-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Products: Various substituted isoquinolinones depending on the nucleophile used.

Oxidation Products: Quinones and related compounds.

Reduction Products: Dihydroisoquinolinones.

科学研究应用

5,7-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a tool in studying brominated compounds’ biological effects and mechanisms.

作用机制

The mechanism of action of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .

相似化合物的比较

Structural and Molecular Properties

*Calculated based on parent structure (C₉H₇NO, MW 145.16) + 2×Br (159.8).

Substituent Effects on Physicochemical Properties

- Bromine vs. Methyl/Methoxy : Bromine increases molecular weight and polarizability, favoring halogen bonding and thermal stability. Methyl groups (e.g., in 5-Bromo-7-methyl) reduce steric strain but lower boiling points compared to dibromo derivatives . Methoxy groups (e.g., 4-Bromo-5-methoxy) improve solubility in polar solvents .

- Fluorine vs. Bromine : The 6-Bromo-8-fluoro analog combines halogen effects; fluorine’s electronegativity may enhance binding specificity in biological systems .

Thermal and Electronic Behavior

- Thermal Stability : Brominated derivatives generally exhibit higher melting/boiling points due to increased van der Waals interactions. For example, 5-Bromo-7-methyl has a boiling point of 462.8°C , whereas methoxy-substituted analogs may decompose at lower temperatures.

- Electronic Modulation : Bromine’s electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity. In contrast, methyl groups activate the ring toward electrophiles .

生物活性

5,7-Dibromo-1,2-dihydroisoquinolin-1-one is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H7Br2N1O1, with a molecular weight of approximately 292.97 g/mol. The compound features a bicyclic structure with bromine substituents at the 5 and 7 positions, which significantly influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of isoquinoline derivatives : Utilizing bromine in the presence of a catalyst.

- Cyclization reactions : Involving suitable precursors to form the dihydroisoquinoline structure.

These methods provide a foundation for producing this compound and its derivatives for further study.

Biological Activities

This compound exhibits several promising biological activities:

Antifungal Activity

Research indicates that derivatives of this compound show significant antifungal activity against phytopathogens such as Pythium recalcitrans. It has demonstrated higher efficacy compared to traditional antifungal agents like hymexazol.

Anticancer Properties

Preliminary studies suggest potential anticancer effects. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been investigated for its ability to inhibit pathways critical for tumor growth.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound. Its structural features may allow it to modulate neuroinflammatory responses and protect neuronal integrity.

The biological activity of this compound is thought to involve:

- Disruption of membrane integrity : Leading to cell death in pathogens.

- Inhibition of specific enzymes or receptors : This may alter critical signaling pathways associated with cell survival and proliferation.

Further studies are required to elucidate these mechanisms comprehensively.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | One bromine atom | Antifungal activity against Pythium |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | One bromine atom | Anticancer properties |

| 5,7-Dibromo-3,4-dihydroisoquinolin-1(2H)-one | Two bromine atoms | Enhanced reactivity and dual activity |

The dual bromination at positions five and seven potentially enhances its biological activity compared to mono-brominated analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound. For example:

- Antifungal Efficacy : A study demonstrated that 5,7-dibromo derivatives exhibited superior antifungal properties compared to standard treatments in agricultural applications.

- Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines revealed significant antiproliferative effects. For instance, compounds derived from this structure showed IC50 values lower than those of established chemotherapeutic agents like Tamoxifen in breast cancer models .

常见问题

Q. What methodological considerations are critical for the synthesis of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one?

The synthesis typically involves bromination of 1,2-dihydroisoquinolin-1-one using brominating agents (e.g., Br₂, NBS). Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control to avoid side reactions like over-bromination .

- Catalyst optimization : Lewis acids (e.g., FeCl₃) improve regioselectivity at positions 5 and 7 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but recrystallization in ethanol/water mixtures may improve yield .

Q. Example Synthetic Conditions Table :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Brominating agent | NBS in DMF | 72 |

| Catalyst | FeCl₃ (0.1 eq) | 68 |

| Temperature | 0–5°C | 85 |

Q. How can researchers validate the purity and structural identity of this compound?

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Key signals include downfield shifts for H-5 (δ 8.2–8.4 ppm) and H-7 (δ 8.0–8.1 ppm) due to bromine’s electronegativity .

- HPLC-MS : Monitor for [M+H]⁺ at m/z 287/289 (Br isotope pattern) .

- Elemental analysis : Acceptable C/H/N deviation ≤0.3% .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of bromine substituents on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Q. Example DFT Results :

| Property | Value (Brominated vs. Parent) |

|---|---|

| LUMO Energy (eV) | -1.8 vs. -1.2 |

| HOMO-LUMO Gap (eV) | 4.5 vs. 5.1 |

Q. How can in vitro assays be designed to evaluate its bioactivity against kinase targets?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, JAK2). IC₅₀ values <10 µM suggest therapeutic potential .

- Dose-response curves : Employ 8-point serial dilutions (0.1–100 µM) with positive controls (e.g., staurosporine) .

- Data normalization : Express activity as % inhibition relative to DMSO controls .

Q. Example Bioactivity Data :

| Kinase | IC₅₀ (µM) | Selectivity Index (vs. EGFR) |

|---|---|---|

| EGFR | 2.1 | 1.0 |

| JAK2 | 15.4 | 0.14 |

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported bromination regioselectivity?

Conflicting reports on 5,7- vs. 6,8-bromination may arise from:

Q. Mitigation Strategy :

- Conduct time-resolved ¹H NMR to monitor intermediate formation .

- Compare DFT-predicted vs. experimental regioselectivity .

Theoretical Frameworks for Mechanistic Studies

Q. Which conceptual models explain its role in radical-mediated reactions?

- Hammett substituent constants : Bromine’s σₚ⁺ value (+0.23) predicts enhanced stabilization of radical intermediates at C-5/C-7 .

- Frontier Molecular Orbital (FMO) theory : Bromine lowers LUMO energy, facilitating electron transfer in photoredox catalysis .

Stability and Degradation Pathways

Q. What accelerated stability testing protocols are recommended?

- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for degradation products (e.g., dehalogenation or oxidation) .

- Light exposure : Use a xenon lamp (ICH Q1B) to assess photostability.

Q. Degradation Profile Example :

| Condition | Major Degradant | % Loss (Parent) |

|---|---|---|

| 40°C/75% RH | Debrominated | 12% |

| UV Light (300 nm) | Oxidized | 8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。